Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate
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Overview
Description
Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate is an organic compound with the molecular formula C17H15N3O4 and a molecular weight of 325.327 g/mol . This compound is known for its unique chemical structure, which includes an anilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate involves several steps. One common synthetic route includes the reaction of methyl 4-aminobenzoate with aniline and oxalyl chloride to form the intermediate product, which is then reacted with hydrazine hydrate to yield the final compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it is used in. The anilino and oxoacetyl groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-(2-methoxyanilino(oxo)acetyl)carbohydrazonoyl)benzoate: This compound has a methoxy group instead of a hydrogen atom on the anilino group, which can affect its chemical reactivity and biological activity.
Methyl 4-(2-(4-toluidinocarbonyl)anilino(oxo)acetyl)carbohydrazonoyl)benzoate: This compound has a toluidino group, which can influence its solubility and interaction with biological targets.
Properties
CAS No. |
357207-67-1 |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H15N3O4/c1-24-17(23)13-9-7-12(8-10-13)11-18-20-16(22)15(21)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
UUVJFZGVVXGUDE-WOJGMQOQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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